molecular formula C21H23NOS B5918023 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one

15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one

Cat. No. B5918023
M. Wt: 337.5 g/mol
InChI Key: DDVZBQWSJSPHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a spirocyclic compound that contains a nitrogen atom and a sulfur atom in its structure. It has been synthesized by researchers through various methods and has shown promising results in different applications.

Mechanism of Action

The mechanism of action of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one in its various applications is still under investigation. However, studies have shown that the compound interacts with cellular targets, such as DNA and enzymes, and inhibits their activity. In cancer cells, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been shown to induce cell death by activating apoptotic pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects:
15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been shown to exhibit various biochemical and physiological effects in different applications. In cancer cells, the compound has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In materials science, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been used as a building block for the synthesis of functional materials with unique properties. In catalysis, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the limitations of using 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one include its toxicity and potential side effects, which must be carefully considered when conducting experiments.

Future Directions

There are several future directions for the research on 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one. In medicinal chemistry, further studies could focus on the development of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one analogs with improved anti-cancer activity and reduced toxicity. In materials science, the synthesis of new functional materials using 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one could be explored. In catalysis, the use of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one as a ligand for the synthesis of metal complexes with novel catalytic properties could be investigated.
Conclusion:
In conclusion, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one is a spirocyclic compound that has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research on 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one could lead to the development of new therapeutic agents, functional materials, and catalytic systems with potential applications in different fields.

Synthesis Methods

The synthesis of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been achieved by several methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. One of the most commonly used methods involves the reaction of 2,4-dimethyl-1,3-pentadiene with benzyl isothiocyanate in the presence of a catalyst to yield the desired product. The synthesis of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has also been achieved through a multi-step process involving the reaction of 2,4-dimethyl-1,3-pentadiene with thiourea, followed by a series of reactions that lead to the formation of the spirocyclic compound.

Scientific Research Applications

15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In materials science, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In catalysis, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.

properties

IUPAC Name

14-benzylsulfanyl-15-azadispiro[5.1.58.26]pentadeca-9,12,14-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NOS/c23-18-9-13-20(14-10-18)16-21(11-5-2-6-12-21)22-19(20)24-15-17-7-3-1-4-8-17/h1,3-4,7-10,13-14H,2,5-6,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVZBQWSJSPHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3(C=CC(=O)C=C3)C(=N2)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-(Benzylsulfanyl)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one

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